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molecular formula C25H34N2O4 B8347884 Nicotinic acid, 2,2,8,8-tetramethylnonamethylene ester CAS No. 85018-59-3

Nicotinic acid, 2,2,8,8-tetramethylnonamethylene ester

Cat. No. B8347884
M. Wt: 426.5 g/mol
InChI Key: ZVMYFLWZFFFZEF-UHFFFAOYSA-N
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Patent
US04454145

Procedure details

106.2 Grams (0.6 mole) of nicotinoyl chloride hydrochloride in 300 ml of anhydrous pyridine were reacted with 21.6 grams (0.1 mole) of 2,2,8,8-tetramethyl-1,9-nonanediol according to the procedure described in the above example.
Name
nicotinoyl chloride hydrochloride
Quantity
0.6 mol
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2](Cl)(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1.[CH3:11][C:12]([CH3:25])([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][C:20]([CH3:24])([CH3:23])[CH2:21][OH:22])[CH2:13][OH:14]>N1C=CC=CC=1>[C:2]([O:22][CH2:21][C:20]([CH3:24])([CH3:23])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][C:12]([CH3:25])([CH3:11])[CH2:13][O:14][C:2](=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1)(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
nicotinoyl chloride hydrochloride
Quantity
0.6 mol
Type
reactant
Smiles
Cl.C(C1=CN=CC=C1)(=O)Cl
Name
Quantity
21.6 g
Type
reactant
Smiles
CC(CO)(CCCCCC(CO)(C)C)C
Name
Quantity
300 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C1=CN=CC=C1)(=O)OCC(CCCCCC(COC(C1=CN=CC=C1)=O)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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